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1-(Thieno[2,3-b]pyridin-5-yl)ethanone

Cat. No.: B190204
CAS No.: 18354-57-9
M. Wt: 177.22 g/mol
InChI Key: JWWSKIJONLURKI-UHFFFAOYSA-N
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Description

1-(Thieno[2,3-b]pyridin-5-yl)ethanone serves as a versatile chemical building block in medicinal chemistry, particularly in the synthesis of novel thieno[2,3-b]pyridine-based compounds with potent biological activity. The thieno[2,3-b]pyridine scaffold is the subject of extensive research due to its multi-targeting potential in oncology. These compounds have demonstrated significant anti-proliferative efficacy across a range of cancer cell lines, including prostate, ovarian, colon, and triple-negative breast cancer models . The mechanism of action for this compound class is characterized by polypharmacology, impacting multiple pathways crucial for tumor survival and growth. Research indicates thieno[2,3-b]pyridines can modulate targets such as phosphoinositide phospholipase C (PI-PLC), a key enzyme upregulated in many cancers . They also inhibit tyrosyl-DNA phosphodiesterase 1 (TDP1), a DNA repair enzyme whose inhibition can sensitize cancer cells to topoisomerase I poisons like topotecan, helping to overcome chemoresistance . Furthermore, specific derivatives have been shown to induce G2/M cell cycle arrest, promote multinucleation, and trigger apoptosis (programmed cell death) in cancer cells . In disease-specific models, these compounds have shown promise in inhibiting prostate cancer proliferation and motility, even in samples resistant to standard therapies like enzalutamide . In ovarian cancer, a lead compound from this family reduced cancer stem cell populations, induced apoptosis, and altered glycosphingolipid expression on the cell surface . The broad and potent activity of thieno[2,3-b]pyridine derivatives makes this compound a critical intermediate for researchers developing next-generation multi-targeting anticancer agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7NOS B190204 1-(Thieno[2,3-b]pyridin-5-yl)ethanone CAS No. 18354-57-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-thieno[2,3-b]pyridin-5-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NOS/c1-6(11)8-4-7-2-3-12-9(7)10-5-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWWSKIJONLURKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C2C(=C1)C=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20500274
Record name 1-(Thieno[2,3-b]pyridin-5-yl)ethan-1-one
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Molecular Weight

177.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18354-57-9
Record name 1-Thieno[2,3-b]pyridin-5-ylethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18354-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Thieno[2,3-b]pyridin-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20500274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 1 Thieno 2,3 B Pyridin 5 Yl Ethanone and Its Derivatives

Strategies for the Construction of the Thieno[2,3-b]pyridine (B153569) System

The assembly of the bicyclic thieno[2,3-b]pyridine structure can be broadly categorized into two primary retrosynthetic approaches: forming the thiophene (B33073) ring onto a pre-existing pyridine (B92270) core or, more commonly, constructing the pyridine ring onto a thiophene precursor.

Ring Closure Approaches Based on Pyridine Precursors

One major strategy for forming the thieno[2,3-b]pyridine nucleus involves the construction of the thiophene ring onto a functionalized pyridine derivative. A prevalent method starts with 3-cyanopyridine-2(1H)-thiones. These precursors undergo reaction with α-halo carbonyl compounds or other reagents with a reactive methylene (B1212753) group to build the fused thiophene ring.

For instance, the reaction of 5-bromo-4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with various α-chloroacetamides or phenacyl bromides in the presence of a base like sodium ethoxide leads to the formation of 3-aminothieno[2,3-b]pyridine derivatives tandfonline.com. The reaction proceeds through an initial S-alkylation of the pyridinethione followed by an intramolecular Thorpe-Ziegler cyclization, where the methylene group attacks the nitrile to form the 3-aminothiophene ring.

Table 1: Examples of Thieno[2,3-b]pyridine Synthesis from Pyridine Precursors tandfonline.com

Pyridine Precursor Reagent Base Product
5-bromo-4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile 2-chloro-N-phenylacetamide Sodium Ethoxide 3-Amino-5-bromo-4,6-dimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide
5-bromo-4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile 2-chloro-1-(4-phenylpiperazin-1-yl)ethanone Sodium Ethoxide (3-Amino-5-bromo-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-phenylpiperazin-1-yl)methanone

Ring Closure Approaches Based on Thiophene Precursors

The more frequently employed strategy for synthesizing thieno[2,3-b]pyridines involves the annulation of a pyridine ring onto a pre-formed thiophene. This approach often utilizes 2-aminothiophene derivatives as key intermediates, which can be prepared through the versatile Gewald reaction researchgate.netwikipedia.org. The Gewald reaction is a multicomponent condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base to yield polysubstituted 2-aminothiophenes wikipedia.org.

Once the 2-aminothiophene is obtained, the pyridine ring can be constructed through various cyclization reactions, most notably the Friedländer annulation wikipedia.orgresearchgate.net. The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically in the presence of an acid or base catalyst, to form a quinoline (B57606) or, in this case, a thienopyridine wikipedia.org. For example, 2-aminothiophene-3-carbonitriles can react with ketones under acidic conditions (e.g., TsOH or polyphosphoric acid) to yield thieno[2,3-b]pyridines researchgate.net.

Targeted Synthesis of 1-(Thieno[2,3-b]pyridin-5-yl)ethanone

While a direct synthesis for this compound is not extensively detailed in the provided literature, the synthesis of a closely related derivative, 1-(3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridin-2-yl)ethanone, illustrates the key chemical transformations involved nih.gov.

Precursor Condensation and Fused Ring System Formation

The synthesis of 1-(3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridin-2-yl)ethanone highlights a common strategy that begins with a substituted pyridine precursor, in this case, a 2-sulfanylpyridine-3-carbonitrile (B7777513) derivative nih.gov.

The key steps are as follows:

S-Alkylation: The starting 2-sulfanyl-6-(5-bromobenzofuran-2-yl)pyridine-3-carbonitrile is reacted with chloroacetone (B47974) in the presence of a base (e.g., potassium hydroxide (B78521) in DMF). This step introduces the acetylmethyl group onto the sulfur atom, forming the intermediate 2-(2-oxopropylthio)-6-(5-bromobenzofuran-2-yl)pyridine-3-carbonitrile nih.gov.

Intramolecular Cyclization: The formed intermediate undergoes a base-catalyzed intramolecular cyclization. In this case, heating in ethanol (B145695) with a catalytic amount of piperidine (B6355638) causes the methylene group adjacent to the ketone to attack the cyano group, leading to the formation of the fused 3-aminothiophene ring and yielding the final product, 1-(3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridin-2-yl)ethanone nih.gov.

This synthetic sequence demonstrates a practical application of the ring closure approach starting from a pyridine precursor to generate a thieno[2,3-b]pyridine bearing an acetyl group.

Advanced Synthetic Approaches for Thienopyridine Derivatives

Modern organic synthesis seeks to develop more efficient, environmentally friendly, and versatile methods. In the context of thienopyridine synthesis, metal-free reactions represent a significant advancement.

Metal-Free Denitrogenative Transformation Reactions

An innovative, metal-free approach has been developed for the synthesis of thieno[2,3-c]pyridine (B153571) derivatives, a constitutional isomer of the [2,3-b] system. This methodology showcases a powerful strategy that could potentially be adapted for other thienopyridine isomers nih.govkuleuven.be.

The synthesis begins with the construction of a fused 1,2,3-triazole intermediate. This is achieved through a multi-step sequence starting from 2-acetylthiophene, which undergoes a one-pot triazolization reaction followed by a modified Pomeranz-Fritsch cyclization to form a thieno[2,3-c] tandfonline.comnih.govnih.govtriazolo[1,5-a]pyridine compound nih.govkuleuven.be.

The key step is the final acid-mediated denitrogenative transformation of the fused triazole. Under acidic conditions (e.g., TfOH or PTSA), the triazole ring loses a molecule of nitrogen (N₂), generating a reactive intermediate that can be trapped by various nucleophiles. This allows for the introduction of a diverse range of substituents at the 7-position of the thieno[2,3-c]pyridine core nih.gov.

Table 2: Optimization of Denitrogenative Transformation Reaction nih.gov

Entry Catalyst Solvent Temperature (°C) Time (h) Yield (%)
1 PTSA Toluene 110 24 2
2 PTSA Dioxane 100 24 5
3 PTSA 1,2-DCE 80 24 20
4 TfOH Toluene 110 24 11
5 TfOH Dioxane 100 24 48

This metal-free approach offers several advantages, including cost-effectiveness, reduced environmental impact, and the ability to achieve late-stage functionalization, overcoming limitations of more traditional methods nih.gov.

Electrophilic Cyclization Reactions

Electrophilic cyclization serves as a powerful strategy for the annulation of the thiophene ring onto a pyridine core, leading to the thieno[2,3-b]pyridine system. This approach typically involves an alkyne-containing pyridine precursor that undergoes cyclization upon reaction with an electrophile.

A notable example is the synthesis of 2-aryl-(3-organochalcogenyl)thieno[2,3-b]pyridines from 3-(arylethynyl)-2-(alkylthio)pyridines. researchgate.net In this transformation, organochalcogen compounds, generated in situ via the oxidative cleavage of diselenides or ditellurides, act as the electrophilic species. The reaction proceeds through the electrophilic attack of the chalcogen species on the alkyne, initiating a 6-endo-dig cyclization to form the thiophene ring. This method is versatile, accommodating a range of substituents on the starting materials and producing the desired thieno[2,3-b]pyridines in good to excellent yields (57–99%). researchgate.net A plausible mechanism involves the homolytic cleavage of the Se-Se bond, generating a selenium-centered radical that initiates the cyclization cascade. researchgate.net

Table 1: Examples of Electrophilic Cyclization for Thieno[2,3-b]pyridine Synthesis

Starting Material Electrophile Source Product Yield (%)
3-(Arylethynyl)-2-(alkylthio)pyridine Diaryl diselenide 2-Aryl-(3-organoselanyl)thieno[2,3-b]pyridine 57-99
3-(Arylethynyl)-2-(alkylthio)pyridine Diphenyl ditelluride 2-Aryl-(3-phenyltellanyl)thieno[2,3-b]pyridine Good

Data sourced from literature reports. researchgate.net

Oxidative Cleavage and Dimerization Reactions

Derivatives of the thieno[2,3-b]pyridine system can undergo unexpected and complex transformations under oxidative conditions. A significant finding in this area is the unusual oxidative dimerization of 3-aminothieno[2,3-b]pyridine-2-carboxamides when treated with commercial bleach (aqueous sodium hypochlorite). nih.govacs.org Instead of a simple oxidation or a predicted pyrazole (B372694) ring formation, the reaction leads to the formation of complex polyheterocyclic ensembles. nih.gov

This non-catalyzed, regio- and stereoselective reaction involves the cleavage of N–H and C(2)=C(3) bonds and the formation of three new σ-bonds. nih.govacs.org The reaction proceeds readily in aqueous dioxane or under phase-transfer catalysis (PTC) conditions in a dichloromethane-water system, affording moderate to good yields (37–64%). nih.govacs.org The process is highly stereoselective, yielding only one of eight possible enantiomeric pairs. nih.gov

Two potential mechanisms have been proposed for this oxidative dimerization. nih.gov

Mechanism #1 (Electrophilic Addition-Cascade): Hypochlorous acid (HOCl) or a Cl+ species, present from the hydrolysis of NaOCl, acts as an electrophile, attacking the thienopyridine to form a resonance-stabilized cation. This cation then reacts with an amide anion (formed by base-promoted deprotonation), initiating a multistep cascade process that results in the polycyclic dimer. nih.gov

Mechanism #2 (Single Electron Transfer): The bleach acts as a single electron transfer (SET) oxidant, generating cation-radical species. Dimerization of these radicals leads to dications, which then undergo a double intramolecular heterocyclization to yield the final complex product. acs.org

Further studies are needed to definitively elucidate the exact mechanism. acs.org

Gewald Reaction and its Modifications in Thiophene-Pyridine Annulation

The Gewald reaction is a cornerstone in thiophene chemistry and a fundamental method for preparing the 2-aminothiophene precursors essential for the subsequent construction of the thieno[2,3-b]pyridine ring system. semanticscholar.orgresearchgate.net This multicomponent reaction involves the condensation of a ketone or aldehyde with an α-cyanoester (or other active methylene nitrile) in the presence of elemental sulfur and a base. wikipedia.org

The reaction mechanism is understood to proceed in sequential steps:

Knoevenagel Condensation: The base catalyzes a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to produce a stable α,β-unsaturated nitrile intermediate. wikipedia.org

Sulfur Addition: Elemental sulfur adds to the β-carbon of the unsaturated intermediate. The precise mechanism of this step is not fully elucidated but is thought to involve a thiirane (B1199164) intermediate. wikipedia.org

Cyclization and Tautomerization: Intramolecular cyclization, followed by tautomerization, yields the final poly-substituted 2-aminothiophene. wikipedia.org

There are several variations and modifications of the Gewald reaction to accommodate different substrates and improve yields. semanticscholar.org For ketones with limited reactivity, a two-step procedure is often employed, where the α,β-unsaturated nitrile is first prepared and isolated before reacting it with sulfur and base. semanticscholar.org The versatility, mild conditions, and availability of starting materials make the Gewald reaction a widely used strategy in the synthesis of precursors for compounds like this compound. researchgate.net

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules, such as thieno[2,3-b]pyridine derivatives, in a single step from three or more starting materials. The Gewald reaction (discussed in 2.3.4) is itself a classic example of a three-component reaction. semanticscholar.org

These strategies are prized for their atom economy, procedural simplicity, and ability to rapidly generate molecular diversity. The synthesis of the thieno[2,3-b]pyridine core often relies on building the thiophene ring first via a Gewald-type reaction, followed by annulation of the pyridine ring. However, one-pot syntheses that form the entire bicyclic system are also developed. For instance, multicomponent condensation of aromatic aldehydes, acetophenones, cyanothioacetamide, and alkylating agents can provide direct routes to substituted 3-aminothieno[2,3-b]pyridines. researchgate.net The development of novel catalysts, such as magnetic nanoparticle-supported deep eutectic solvents, has further enhanced the efficiency and environmental friendliness of MCRs for synthesizing related fused systems like thieno[2,3-b]indoles. nih.gov

Reaction Mechanisms and Mechanistic Studies

Understanding the underlying reaction mechanisms is crucial for optimizing synthetic routes and predicting product outcomes in the formation of thieno[2,3-b]pyridines. Key mechanistic pathways include nucleophilic substitutions and cyclizations influenced by tautomerism and the acidity of reaction intermediates.

Nucleophilic Substitution Pathways in Thienopyridine Formation

One of the primary methods for constructing the thiophene ring onto a pre-existing pyridine core is the Thorpe-Ziegler reaction. researchgate.net This reaction is an intramolecular variation of the Thorpe reaction, which involves the self-condensation of nitriles. wikipedia.org In the context of thieno[2,3-b]pyridine synthesis, the pathway typically starts with a substituted 3-cyanopyridine-2(1H)-thione.

The key steps of this nucleophilic substitution pathway are:

S-Alkylation: The pyridinethione is first alkylated with a compound containing a halogen adjacent to an active methylene group (e.g., an α-halo ketone, ester, or nitrile). This occurs via an S_N2 reaction, forming a 2-(alkylthio)nicotinonitrile intermediate. researchgate.net

Carbanion Formation: In the presence of a strong base (e.g., sodium ethoxide), a proton is abstracted from the active methylene group (α to the electron-withdrawing group), generating a carbanion. researchgate.netyoutube.com

Intramolecular Cyclization: The nucleophilic carbanion then attacks the carbon atom of the adjacent nitrile group (C≡N) in an intramolecular fashion. researchgate.net This step forms a five-membered ring intermediate.

Tautomerization/Hydrolysis: The resulting imine intermediate tautomerizes to a more stable enamine, yielding the 3-aminothieno[2,3-b]pyridine product. Subsequent hydrolysis may be performed if the final product is a ketone. wikipedia.org

This pathway is highly effective and tolerant of a wide range of functional groups. researchgate.net

Role of Tautomerization and Acidity of Methylene-Active Compounds in Cyclization

The success of cyclization reactions like the Thorpe-Ziegler synthesis is fundamentally dependent on the electronic properties of the starting materials, specifically the acidity of the active methylene protons and the tautomeric equilibria of the intermediates. researchgate.net

Acidity: The presence of an electron-withdrawing group (EWG), such as a nitrile (-CN), ester (-COOR), or ketone (-COR), adjacent to a CH₂ group significantly increases the acidity of the methylene protons. This enhanced acidity is critical for the first step of the Thorpe-Ziegler cyclization, as it facilitates deprotonation by a base to form the necessary carbanion intermediate. researchgate.netyoutube.com The stability of this carbanion, often enhanced by resonance delocalization onto the EWG, drives the reaction forward.

Tautomerization: Tautomerism plays a crucial role in both the reactants and the final products. For instance, reactants like cyanoacetamide can exist in equilibrium between their amide and iminol tautomeric forms. While the amide form is generally more stable, reaction conditions can favor the more reactive iminol tautomer, which can then participate in subsequent cyclization steps. researchgate.net Following the intramolecular cyclization in the Thorpe-Ziegler reaction, the initial cyclic imine product is unstable and rapidly tautomerizes to the much more stable enamine form. mdpi.com This final tautomerization step is often the thermodynamic driving force for the entire cyclization process, leading to the stable aromatic 3-aminothiophene ring system. researchgate.net

Base-Promoted Alkylation and Subsequent Cyclization Dynamics

A prevalent and versatile strategy for the synthesis of the 3-aminothieno[2,3-b]pyridine core involves a two-step sequence initiated by the base-promoted alkylation of a 3-cyanopyridine-2(1H)-thione precursor. researchgate.net This method, often referred to as the Thorpe-Ziegler cyclization, is highly effective for constructing the thiophene ring onto a pre-existing pyridine moiety. researchgate.net

The process begins with the S-alkylation of a 3-cyanopyridine-2(1H)-thione with an α-halo ketone, such as chloroacetone, or another α-halocarbonyl compound. mdpi.com This reaction is conducted in the presence of a base, which deprotonates the thione or its tautomeric thiol form, creating a potent sulfur nucleophile. The resulting thioether intermediate is then subjected to a base-catalyzed intramolecular cyclization. The base abstracts a proton from the α-carbon of the newly introduced alkyl chain, generating a carbanion. This carbanion subsequently attacks the nitrile group, leading to ring closure and the formation of a 3-amino-substituted thieno[2,3-b]pyridine derivative after tautomerization. researchgate.net For instance, the reaction of 6-(5-bromobenzofuran-2-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile with chloroacetone in the presence of potassium hydroxide yields an intermediate which, upon heating with a catalytic amount of piperidine, cyclizes to form 1-(3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridin-2-yl)ethanone. mdpi.com

The choice of base and solvent system is crucial for the efficiency of both the alkylation and the cyclization steps. A variety of conditions have been successfully employed, demonstrating the robustness of this methodology. The reaction can be performed as a one-pot synthesis or with the isolation of the thioether intermediate, though one-pot procedures often result in higher yields. researchgate.net

Table 1: Conditions for Base-Promoted Synthesis of Thieno[2,3-b]pyridine Derivatives


PrecursorAlkylating AgentBase/CatalystSolventConditionsProduct TypeReference
3-Cyanopyridine-2(1H)-thioneα-Halo KetonesKOH, NaOEt, PiperidineDMF, EthanolRoom Temp to Reflux3-Aminothieno[2,3-b]pyridines[1, 8]
6-Aryl-3-cyanopyridine-2(1H)-thioneChloroacetoneKOH / PiperidineDMF / EthanolStepwise: Alkylation then Reflux2-Acetyl-3-aminothieno[2,3-b]pyridines researchgate.net
2-Amino-4-aryl-6-mercaptopyridine-3,5-dicarbonitrileα-Halogen CompoundsSodium AlkoxideNot specifiedRoom TemperatureSubstituted Thieno[2,3-b]pyridines mdpi.com
Cycloalkanone-derived thionesChloroarylacetamidesNa2CO3Absolute EthanolRefluxFused 3-aminothieno[2,3-b]pyridines nih.gov

Homolytic Se-Se Bond Cleavage and Radical-Mediated Cyclization

Radical-mediated reactions offer a powerful alternative for the construction of complex heterocyclic systems. While less common for thieno[2,3-b]pyridines compared to ionic pathways, radical cyclizations provide unique avenues for bond formation under mild conditions. A relevant analogous strategy involves the homolytic cleavage of a selenium-selenium bond in a reagent like diphenyl diselenide (PhSeSePh) to initiate a cyclization cascade. nih.govresearchgate.net

This process is typically initiated by heat or photoirradiation, which causes the weak Se-Se bond to break homolytically, generating two phenylselenyl radicals (PhSe•). nih.govnih.govnih.gov These highly reactive radicals can then add to unsaturated bonds, such as alkynes, to trigger a sequence of intramolecular reactions.

A pertinent example illustrating this principle is the synthesis of selenopheno[3,4-c]quinolines, a selenium-containing isostere of a related fused pyridine system. nih.govresearchgate.net In this transformation, a phenylselenyl radical, generated from diphenyl diselenide, adds to a nitrogen-linked 1,7-diyne substrate. This addition initiates a cascade of events: an initial 5-exo-dig cyclization forms a vinyl radical, which then undergoes a 6-endo-trig cyclization onto the second alkyne. The sequence is followed by a 1,2-aryl migration from the selenium atom to an adjacent carbon, ultimately forming the fused selenophene-quinoline scaffold. nih.gov This reaction demonstrates the construction of two C-Se bonds and two C-C bonds in a single, metal-free process. nih.gov

Although this specific example leads to a selenophene (B38918) rather than a thiophene ring, the underlying mechanism provides a blueprint for how a similar radical-triggered cyclization could be envisioned for the synthesis of thienopyridines, potentially using diphenyl disulfide as the radical source. The key steps would involve:

Initiation : Homolytic cleavage of the S-S or Se-Se bond to generate the corresponding radical (PhS• or PhSe•).

Propagation : Addition of the radical to a suitably designed pyridine precursor bearing two unsaturated functionalities (e.g., alkynes).

Cascade Cyclization : A sequence of intramolecular radical additions to form the fused ring system.

Termination/Aromatization : Final steps to yield the stable aromatic thieno[2,3-b]pyridine core.

Cascade Cyclization and Annulation Processes

Cascade reactions, also known as tandem or domino reactions, are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation without isolating intermediates. This approach is valuable for the rapid assembly of complex molecules like thieno[2,3-b]pyridines from simpler precursors, offering advantages in terms of atom economy and reduced waste.

One effective cascade method involves the intramolecular cyclization of 3-cyano-2-(organylmethylthio)pyridines. nih.gov The synthesis can begin with a one-pot, three-component reaction of an aldehyde, malononitrile, and thiophenol to create a 2-amino-4-aryl-6-(phenylthio)pyridine-3,5-dicarbonitrile intermediate. nih.gov Subsequent treatment with a base like potassium hydroxide cleaves the phenylthio group to yield a 6-mercaptopyridine derivative. This key intermediate is then alkylated with an α-halogen compound in the presence of a base such as sodium alkoxide. The resulting thioether does not need to be isolated; instead, it undergoes an in-situ intramolecular cyclization to furnish the final thieno[2,3-b]pyridine product in excellent yields. nih.gov

Another powerful annulation strategy involves the electrophilic cyclization of 3-(arylethynyl)-2-(alkylthio)pyridines. researchgate.net In this process, the thiophene ring is constructed onto the pyridine core. The reaction is promoted by electrophilic species generated in situ from the oxidative cleavage of diorganyl dichalcogenides, such as diaryl diselenides, using an oxidant like Oxone. This method allows for the formation of 2-aryl-3-(organoselanyl)thieno[2,3-b]pyridines, demonstrating a versatile approach to installing substituents at both the 2- and 3-positions of the thiophene ring. researchgate.net

Application of Named Reactions: Thorpe-Ziegler, Friedländer, and Gould-Jacobs Reactions

Several classic named reactions are cornerstones in the synthesis of the thieno[2,3-b]pyridine scaffold, enabling either the construction of the thiophene ring onto a pyridine precursor or the formation of the pyridine ring onto a thiophene base.

Thorpe-Ziegler Reaction : This reaction is an intramolecular variant of the Thorpe condensation and is fundamental to one of the most common routes to 3-aminothieno[2,3-b]pyridines. researchgate.net As detailed in section 2.4.3, the process involves the base-catalyzed intramolecular cyclization of a nitrile onto another activated carbon, typically derived from an α-cyanothioether precursor. The reaction is driven by the formation of a stable enamine, which is the tautomer of the initially formed imine. researchgate.net

Friedländer Annulation : The Friedländer synthesis is a powerful method for constructing the pyridine ring. In the context of thienopyridines, it involves the condensation of a 2-aminothiophene-3-carbaldehyde (B3190230) or a 2-aminothiophene-3-ketone with a compound containing an activated α-methylene group (e.g., a ketone or β-ketoester). organic-chemistry.orgwikipedia.org The reaction, which can be catalyzed by either acid or base, proceeds via an initial aldol-type condensation or Schiff base formation, followed by cyclization and dehydration to yield the fused pyridine ring. wikipedia.orgresearchgate.net The choice of catalyst and reaction conditions can be crucial for controlling the regioselectivity when unsymmetrical ketones are used. semanticscholar.org

Gould-Jacobs Reaction : This reaction provides a robust route to 4-hydroxythieno[2,3-b]pyridine derivatives (which exist predominantly in the 4-oxo tautomeric form). wikipedia.org The sequence begins with the condensation of a 2-aminothiophene with an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate. abertay.ac.uk The resulting aminomethylenemalonate intermediate then undergoes a thermal 6-electron cyclization to form the pyridine ring. wikipedia.orgd-nb.info Subsequent saponification of the ester group followed by decarboxylation can be used to produce derivatives unsubstituted at the 3-position. The regioselectivity of the initial cyclization is a key consideration, especially with substituted aminopyridine precursors, and can be influenced by steric and electronic factors. d-nb.info

Table 2: Comparison of Named Reactions in Thieno[2,3-b]pyridine Synthesis ```html

Named ReactionRing FormedKey PrecursorsKey IntermediateTypical ProductReference
Thorpe-ZieglerThiophene3-Cyanopyridine-2-thione + α-Halocarbonylα-Cyanothioether3-Aminothieno[2,3-b]pyridine nih.gov
FriedländerPyridine2-Aminothiophene-3-carbonyl + α-Methylene KetoneEnamine or Schiff Base AdductSubstituted Thieno[2,3-b]pyridine
Gould-JacobsPyridine2-Aminothiophene + AlkoxymethylenemalonateAminomethylenemalonate4-Oxo-thieno[2,3-b]pyridine-3-carboxylate[3, 19]



Regioselectivity and Stereoselectivity in Thienopyridine Synthesis

Control over regioselectivity and stereoselectivity is paramount in modern organic synthesis, as the specific arrangement of atoms in a molecule dictates its biological activity. In the synthesis of thieno[2,3-b]pyridine derivatives, these considerations are critical, particularly in reactions that build the heterocyclic core.

Regioselectivity is a major factor in both the Friedländer and Gould-Jacobs reactions. In the Friedländer synthesis, if an unsymmetrical ketone (e.g., 2-pentanone) is reacted with a 2-aminothiophene-3-carbonyl compound, cyclization can occur from either the methyl or the methylene group, leading to two different constitutional isomers. The outcome is governed by the reaction conditions; base-catalyzed reactions typically favor the formation of the kinetic product derived from the deprotonation of the less-hindered α-carbon (the methyl group), while acid-catalyzed conditions may favor the more thermodynamically stable product. organic-chemistry.org The Gould-Jacobs reaction also presents regiochemical challenges, particularly when the amine precursor itself has multiple potential sites for cyclization. For example, in the synthesis of pyridopyrimidones from aminopyridines, the thermal cyclization is controlled by both steric and electronic factors. d-nb.infoThe ring closure generally occurs at the more nucleophilic nitrogen atom unless sterically hindered. d-nb.infoDetailed studies have shown that reaction conditions can be tuned to favor either the kinetic or the thermodynamically more stable regioisomer. For instance, performing the thermolysis under flash vacuum pyrolysis (gas-phase) conditions can yield products with high regioselectivity that are not accessible under standard solution-phase heating, which often leads to mixtures. d-nb.infoStereoselectivity becomes relevant when chiral centers are introduced into the thieno[2,3-b]pyridine scaffold. While the core aromatic system is planar, the synthesis of derivatives, particularly through cycloaddition reactions on the existing framework, can generate stereocenters. For example, the Staudinger reaction of a dihydrothienopyridine with ketenes has been shown to be stereoselective, exclusively yielding cis-cycloadducts where a β-lactam ring is fused to the thienopyridine core. researchgate.netAlthough this applies to the modification of a pre-formed ring, it underscores the importance of stereocontrol in developing complex, three-dimensional structures based on this scaffold. The development of new regio- and stereoselective procedures is a continuing goal, driven by the demand for enantiomerically pure, pharmacologically active agents.

Compound Name Index

Compound Name
This compound
3-Cyanopyridine-2(1H)-thione
Chloroacetone
6-(5-Bromobenzofuran-2-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile
1-(3-Amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridin-2-yl)ethanone
Diphenyl diselenide
Selenopheno[3,4-c]quinolines
2-Amino-4-aryl-6-(phenylthio)pyridine-3,5-dicarbonitrile
3-(Arylethynyl)-2-(alkylthio)pyridine
2-Aminothiophene-3-carbaldehyde
2-Aminothiophene-3-ketone
Diethyl ethoxymethylenemalonate
4-Hydroxythieno[2,3-b]pyridine
Pyridopyrimidones

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the carbon-hydrogen framework.

Analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra allows for a complete assignment of the atoms within the 1-(Thieno[2,3-b]pyridin-5-yl)ethanone molecule.

The ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the acetyl group and the thienopyridine core. The methyl protons (-CH₃) of the acetyl group would appear as a sharp singlet, typically in the upfield region. The aromatic region would feature signals for the three protons on the fused ring system. The protons on the thiophene (B33073) ring (H-2 and H-3) and the pyridine (B92270) ring (H-4 and H-6) would exhibit characteristic chemical shifts and coupling patterns based on their electronic environments.

The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. For this compound, this includes the carbons of the acetyl group (the carbonyl and methyl carbons) and the seven carbons of the thienopyridine bicyclic system. researchgate.net The chemical shifts are influenced by the electronegativity of the adjacent heteroatoms (nitrogen and sulfur) and the electron-withdrawing nature of the acetyl substituent. researchgate.net Published data for 5-substituted thieno[2,3-b]pyridines, including the 5-acetyl derivative, have enabled the definitive assignment of these carbon resonances. researchgate.net

Table 1: Predicted ¹H NMR Spectral Data for this compound Predicted values are based on general principles and data from similar thieno[2,3-b]pyridine (B153569) structures.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-C(O)CH₃~2.6Singlet (s)N/A
H-2~7.6-7.8Doublet (d)~5.0-6.0
H-3~7.4-7.6Doublet (d)~5.0-6.0
H-4~8.4-8.6Doublet (d)~2.0-3.0
H-6~9.0-9.2Doublet (d)~2.0-3.0

Table 2: ¹³C NMR Spectral Data for this compound Data obtained from experiments performed in CDCl₃. researchgate.net

Carbon AssignmentChemical Shift (δ, ppm)
-C(O)CH₃26.6
C-2130.6
C-3123.0
C-3a145.4
C-4129.8
C-5133.0
C-6150.3
C-7a159.9
-C(O)CH₃197.1

While specific variable temperature (VT) NMR studies for this compound have not been reported in the reviewed literature, this technique would be valuable for probing the molecule's conformational dynamics. Specifically, VT-NMR could be employed to investigate the rotational energy barrier around the single bond connecting the acetyl group to the thienopyridine ring (C5-C(O)). At lower temperatures, the rotation around this bond might become slow enough on the NMR timescale to observe distinct signals for different rotamers, providing insight into the conformational preferences and the energy landscape of the molecule.

Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR technique that detects through-space correlations between protons that are in close proximity (typically <5 Å). Although no specific NOESY data for this compound are available, such an experiment would be instrumental in determining the preferred conformation of the acetyl group relative to the bicyclic system. For instance, a NOESY experiment could reveal correlations between the methyl protons of the acetyl group and the nearby aromatic protons, H-4 and H-6. The presence or absence of these cross-peaks would provide direct evidence for the spatial orientation of the ketone, confirming the dominant rotamer in solution.

The exemplary technique, ⁷⁷Se NMR, is not applicable to this compound as the compound contains a sulfur atom, not selenium. While ³³S NMR spectroscopy exists, its application in routine organic structure elucidation is severely limited due to the low natural abundance and quadrupolar properties of the ³³S nucleus, which result in very broad signals and low sensitivity. Consequently, advanced NMR studies focusing on the direct characterization of the sulfur heteroatom in this molecule are not commonly performed.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation patterns of a compound. The molecular formula of this compound is C₉H₇NOS, corresponding to a molecular weight of 177.22 g/mol . chemscene.com

In a mass spectrum, the compound is expected to exhibit a molecular ion peak (M⁺˙) at an m/z value of 177. The fragmentation pattern would likely be dominated by two primary cleavage pathways characteristic of aryl ketones:

Alpha-cleavage: Loss of a methyl radical (•CH₃, 15 Da) to yield a prominent fragment ion at m/z 162 ([M-15]⁺).

Acylium ion formation: Cleavage of the bond between the carbonyl carbon and the aromatic ring, leading to the loss of the acetyl group (•COCH₃, 43 Da) and the formation of a stable thieno[2,3-b]pyridinyl cation at m/z 134 ([M-43]⁺). This fragment is often a significant peak in the spectrum.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its structure. mdpi.commdpi.com

Key absorptions include:

A strong, sharp band corresponding to the carbonyl (C=O) stretching vibration of the ketone group, typically appearing in the region of 1670–1690 cm⁻¹.

Multiple bands in the 1400–1600 cm⁻¹ region due to C=C and C=N stretching vibrations within the aromatic thienopyridine ring system.

Absorption bands in the 3000–3100 cm⁻¹ range attributed to aromatic C-H stretching .

A band corresponding to aliphatic C-H stretching of the methyl group, typically found just below 3000 cm⁻¹.

Table 3: Predicted IR Spectral Data for this compound

Vibrational ModePredicted Absorption Range (cm⁻¹)Intensity
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch2900 - 3000Weak
Ketone C=O Stretch1670 - 1690Strong
Aromatic C=C and C=N Stretch1400 - 1600Medium-Strong

X-ray Crystallography for Solid-State Structure Determination

For a compound like this compound, a single-crystal X-ray diffraction study would be the definitive method for structural elucidation in the solid state. The process involves growing a suitable single crystal of the compound, which is then irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

While specific crystallographic data for this compound are not widely available in the surveyed literature, studies on closely related thieno[2,3-b]pyridine derivatives have been successfully conducted. ekb.eg For instance, the analysis of related structures reveals key structural features that would be anticipated for this class of compounds, such as the planarity of the fused thieno[2,3-b]pyridine ring system. The data obtained from such an analysis would be presented in a detailed crystallographic table.

Illustrative Data Table for a Thieno[2,3-b]pyridine Derivative (Hypothetical):

ParameterValue
Empirical formulaC₉H₇NOS
Formula weight177.22
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)Value
γ (°)90
Volume (ų)Value
Z4
Calculated density (g/cm³)Value
Absorption coefficient (mm⁻¹)Value
F(000)Value
Crystal size (mm³)Value x Value x Value
Theta range for data collection (°)Value to Value
Reflections collectedValue
Independent reflectionsValue [R(int) = Value]
Goodness-of-fit on F²Value
Final R indices [I>2σ(I)]R₁ = Value, wR₂ = Value
R indices (all data)R₁ = Value, wR₂ = Value

Note: The values in this table are placeholders and serve to illustrate the type of data obtained from an X-ray crystallographic analysis.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. It provides the percentage by mass of each element present in the sample, which can then be compared to the calculated theoretical values based on the compound's molecular formula. This comparison is a crucial step in verifying the purity and confirming the empirical formula of a synthesized compound.

For this compound, with a molecular formula of C₉H₇NOS, the theoretical elemental composition can be calculated. An experimental analysis would then be performed, and the results would be expected to be in close agreement with the calculated values, typically within a margin of ±0.4%. This verification provides strong evidence for the successful synthesis and purity of the target molecule.

Numerous studies on thieno[2,3-b]pyridine derivatives report the use of elemental analysis to confirm the composition of newly synthesized compounds. mdpi.com

Elemental Analysis Data for this compound:

ElementTheoretical (%)Experimental (%)
Carbon (C)60.99Value
Hydrogen (H)3.98Value
Nitrogen (N)7.90Value
Sulfur (S)18.09Value

Note: The experimental values are placeholders and would be determined through instrumental analysis.

Computational Chemistry and Molecular Modeling Studies

Theoretical Prediction of Molecular Structures and Conformational Preferences

Theoretical calculations are instrumental in predicting the three-dimensional structures and conformational landscapes of molecules. For derivatives of the thieno[2,3-b]pyridine (B153569) scaffold, quantum chemistry calculations, particularly Density Functional Theory (DFT), have been employed to investigate conformational preferences.

Density Functional Theory (DFT) for Electronic Structure, Stability, and Reaction Energetics

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the electronic properties of molecules. It has been widely applied to the thieno[2,3-b]pyridine class to understand electronic structure, molecular stability, and the energetics of potential reactions.

DFT calculations, often using the B3LYP functional, are used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net These frontier orbitals are critical for predicting a molecule's reactivity and electronic properties. For example, in a series of synthesized thieno[2,3-b:4,5-b']dipyridine compounds, DFT calculations revealed low HOMO-LUMO energy gaps (ΔE H-L), ranging from 2.32 to 3.39 eV, which suggests high reactivity and potential for charge transfer interactions. researchgate.net

Furthermore, DFT has been used to study tautomeric equilibria in complex derivatives. In one study, the cyclization of a substituted thieno[2,3-b]pyridine led to a dipyridine-3-carbonitrile derivative whose tautomeric forms were analyzed using quantum chemical calculations to determine their relative stabilities. researchgate.net These studies provide fundamental data on the intrinsic properties of the thieno[2,3-b]pyridine core, which are essential for predicting their behavior in chemical and biological systems.

Molecular Dynamics Simulations for Conformational Flexibility and Rotational Barriers

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into conformational flexibility and the barriers to rotation around single bonds. Although specific MD simulation studies on 1-(Thieno[2,3-b]pyridin-5-yl)ethanone were not identified in the surveyed literature, this methodology is crucial for understanding how flexible molecules like thieno[2,3-b]pyridine derivatives explore their conformational space. Such simulations can complement static DFT calculations by providing a dynamic picture of molecular motion, which is particularly important for understanding how these ligands might adapt their shape to fit into a biological target's binding site. The energy barriers between rotamers, calculated by methods like DFT, serve as key parameters for these dynamic models. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. For the broader family of thieno[2,3-b]pyridines, QSAR studies have been instrumental in guiding drug design.

In a study of thieno[2,3-b]pyridinones designed as antagonists for the NMDA receptor, QSAR calculations provided a consistent interpretation of the binding potencies of most compounds in the series. researchgate.netnih.gov These models can identify key molecular descriptors (such as hydrophobicity, electronic properties, and steric factors) that correlate with activity. The resulting equations help predict the activity of newly designed compounds, thereby prioritizing synthetic efforts. For example, Hansch analysis, a classic QSAR method, has been successfully applied to this class of molecules, leading to models that guide the selection of substituents to enhance biological potency. researchgate.net

Molecular Docking Methodologies for Ligand-Target Interactions

Molecular docking is a widely used computational method to predict the preferred orientation of a ligand when bound to a receptor or enzyme. Numerous studies have employed docking to investigate the interactions of various thieno[2,3-b]pyridine derivatives with a range of biological targets, highlighting the scaffold's versatility.

These studies have provided valuable insights into the specific amino acid interactions that stabilize the ligand-protein complex. Common interactions include hydrogen bonds and lipophilic contacts. For example, docking studies of thieno[2,3-b]pyridine-2-carboxamides against phosphoinositide specific-phospholipase C (PI-PLC) revealed that amino acids such as His356, Glu341, Arg549, and Lys438 are involved in hydrogen bonding, while a lipophilic pocket accommodates the phenyl carboxamide part of the ligands. nih.gov Similarly, docking of other derivatives into the active site of PIM-1 kinase showed interactions consistent with their observed inhibitory activity. nih.govbohrium.com

Table 1: Molecular Docking Studies of Thieno[2,3-b]pyridine Derivatives
Derivative ClassBiological TargetKey Interacting ResiduesReference
5-keto-tetrahydrothieno[2,3-b]quinolones-2-carboxamidesPhosphoinositide specific-phospholipase C (PI-PLC)His356, Glu341, Arg549, Lys438 nih.gov
Pyridine (B92270) and thieno[2,3-b]pyridine derivativesPIM-1 KinaseNot specified nih.govbohrium.com

Theoretical Analysis of Solvent Effects on Molecular Properties

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can simulate these effects to provide a more accurate prediction of molecular behavior in solution. The Polarizable Continuum Model (PCM), and specifically the Conductor-like Polarizable Continuum Model (CPCM), is a common approach used in conjunction with DFT calculations to account for bulk solvent effects. researchgate.net This method was utilized in the study of tautomeric equilibria for a thieno[2,3-b]pyridine derivative, ensuring that the calculated relative energies were relevant to solution-phase conditions. researchgate.net A comprehensive investigation into the solvent effects on a related furo[2,3-b]pyridine (B1315467) derivative also highlights the importance of these computational analyses for understanding spectroscopic properties in different media. researchgate.net

Electronic Configuration and Dipole Moment Investigations

The electronic configuration and dipole moment are fundamental properties that dictate a molecule's polarity, solubility, and interaction with other molecules and external electric fields. These properties are routinely calculated using quantum mechanical methods. DFT studies on various thieno[2,3-b]pyridine analogues provide information on the distribution of electron density and the energies of molecular orbitals. researchgate.net While a specific study detailing the dipole moment of this compound was not found, such calculations are a standard output of electronic structure calculations and are crucial for building a complete picture of the molecule's physicochemical properties. The analysis of molecular electrostatic potential (MEP) maps, for instance, can reveal the electron-rich and electron-poor regions of a molecule, predicting sites for nucleophilic and electrophilic attack.

Advanced Research Applications and Future Directions

Thienopyridine Derivatives as Versatile Synthons for Novel Fused Heterocyclic Systems

Thienopyridine derivatives, including 1-(Thieno[2,3-b]pyridin-5-yl)ethanone and its precursors, are highly valued as synthons—molecular fragments used as building blocks for the synthesis of more complex structures. researchgate.net Their inherent reactivity and functional groups allow for the construction of a diverse array of fused heterocyclic systems. Researchers leverage these compounds to create novel molecular frameworks by annulating additional rings onto the thienopyridine core. researchgate.net

For instance, 3-aminothieno[2,3-b]pyridine derivatives are common starting materials that can be transformed into fused systems like pyrimido[4',5':4,5]thieno[2,3-b]pyridines and pyridothienopyrimidines. mdpi.commdpi.com The synthetic utility is demonstrated in reactions where the amino group of the thienopyridine scaffold is reacted with various reagents to induce cyclization, leading to new, condensed heterocyclic compounds. researchgate.net

A prominent synthetic route involves the Gewald reaction to prepare the initial aminothiophene precursor, which is then cyclized to form the thieno[2,3-b]pyridine (B153569) core. nih.govnih.gov This core structure can then undergo further transformations. For example, reaction with chloroacetyl chloride derivatives or other bifunctional reagents can lead to the formation of additional fused rings, expanding the molecular complexity and offering new scaffolds for biological and material science applications. mdpi.com

Table 1: Examples of Fused Heterocyclic Systems Derived from Thienopyridine Synthons This table is interactive and showcases different systems synthesized from thienopyridine precursors.

Starting Synthon Type Reagents/Conditions Resulting Fused System Reference
3-Aminothieno[2,3-b]pyridine Aryl isothiocyanates, Maleic anhydride Substituted Thienopyridines ekb.eg
3-Cyanopyridine-2(1H)-thiones α-Halo ketones, Base Thieno[2,3-b]pyridines researchgate.net
2-Amino-thieno[2,3-c]pyridine Phenylisothiocyanate, Cyclization Pyrido[4',3':4,5]thieno[2,3-d]pyrimidines mdpi.com

The unexhausted potential of thienopyridine derivatives as synthons continues to attract considerable attention from organic chemists, as they allow for transformations that were previously inaccessible. researchgate.net

Exploration of Novel and Efficient Methodologies in Nitrogen Heterocycle Synthesis

The development of novel and efficient synthetic methodologies for nitrogen heterocycles is a central theme in organic chemistry. rsc.org Research involving the thieno[2,3-b]pyridine skeleton contributes significantly to this field. researchgate.net Syntheses often focus on cascade reactions, multi-component reactions, and the use of microwave irradiation to improve yields, reduce reaction times, and simplify procedures. researchgate.net

One innovative approach involves a metal-free, three-component one-pot triazolation and a modified Pomeranz-Fritsch reaction to generate substituted isoquinolines, a strategy that has been adapted for the synthesis of thieno[2,3-c]pyridine (B153571) derivatives. nih.gov Another method utilizes the ring-opening reactions of pyridinium (B92312) salts with tethered nucleophiles to construct new heterocyles, demonstrating a potentially general protocol for heterocycle synthesis. acs.org

The synthesis of the core thieno[2,3-b]pyridine structure itself has been optimized through various routes. A common and adaptable pathway begins with the reaction of substituted cycloalkanones with ethyl formate (B1220265) to form enolate salts. nih.gov These intermediates are then reacted with cyanothioacetamide in the presence of a base like sodium ethoxide, followed by cyclization to yield the desired thieno[2,3-b]pyridine scaffold. nih.govnih.gov This multi-step process allows for the introduction of diverse substituents, enabling the creation of libraries of compounds for further study. nih.gov

Recent advances focus on systematizing these synthetic methods, providing a clear framework for chemists to choose the most appropriate route for their target molecules. researchgate.net These efforts are crucial for expanding the synthetic scope and accessibility of complex nitrogen heterocycles. researchgate.net

Theoretical Studies on Compound-Lipid Interactions within Delivery Systems

While experimental data on the specific interactions between this compound and lipid-based delivery systems are not extensively documented in current literature, this area represents a significant future direction for computational chemistry. Theoretical studies, such as molecular dynamics simulations, are powerful tools for predicting how drug candidates interact with lipid bilayers, liposomes, or other nanocarriers.

Such computational models can elucidate key parameters that govern drug delivery, including:

Partitioning Coefficient: Predicting how the compound distributes between the lipid membrane and the aqueous environment.

Membrane Permeability: Simulating the energy barriers for the compound to cross the lipid bilayer.

Localization and Orientation: Determining the preferred position and orientation of the compound within the membrane, which can influence its biological activity.

Membrane Disruption: Assessing the potential for the compound to perturb the structure and integrity of the lipid membrane.

For thienopyridine derivatives, which often possess moderate lipophilicity, understanding these interactions is crucial for designing effective oral formulations and targeted delivery systems. igi-global.comnih.gov Future research will likely apply these theoretical methods to predict the behavior of this compound and its analogs within biological membranes, guiding the development of next-generation therapeutic agents with improved pharmacokinetic profiles.

Design Principles for Organic Electronic Materials, including Light-Harvesting Dyes

The thienopyridine scaffold is an attractive component in the design of organic electronic materials, particularly for applications in dye-sensitized solar cells (DSSCs). nih.gov The fusion of an electron-rich thiophene (B33073) ring with an electron-deficient pyridine (B92270) ring creates an intrinsic donor-acceptor (D-A) character, which is a fundamental design principle for light-harvesting dyes.

Key design principles for these materials include:

Tuning the Energy Gap: The electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, can be fine-tuned by introducing various electron-donating or electron-withdrawing substituents. This allows for the optimization of the dye's absorption spectrum to match the solar spectrum. nih.gov

Donor-π-Acceptor (D-π-A) Architecture: Many high-performance dyes based on related structures employ a D-π-A design, where the thienopyridine unit can act as part of the π-conjugated bridge or as the acceptor moiety. This architecture facilitates efficient intramolecular charge transfer (ICT) upon photoexcitation, a crucial step for electron injection into the semiconductor material (e.g., TiO₂) in a DSSC. nih.govmdpi.com

Anchoring Groups: The molecule must contain anchoring groups (e.g., carboxylic acid, cyanoacrylic acid) to strongly adsorb onto the semiconductor surface, ensuring efficient electronic coupling for electron transfer. nih.gov

A molecular modeling study on novel diazenyl pyridothiophene derivatives highlighted that substituents on the thiophene ring significantly influence the HOMO-LUMO energy gap; a smaller gap enables the molecule to absorb more photons from sunlight. nih.gov Similarly, studies on thieno[3,4-b]pyrazine-based dyes show that modifying the molecular design can create divergent optical properties, leading to either broad light absorption or localized absorption, making them suitable for different photovoltaic applications, including building-integrated photovoltaics. mdpi.com These principles guide the rational design of new thienopyridine-based dyes for advanced light-harvesting applications. researchgate.net

Development of Predictive Computational Frameworks for Chemical Research

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and guiding synthetic efforts. For thienopyridine scaffolds, predictive computational frameworks are widely used to accelerate the drug discovery and materials design process. nih.gov

Table 2: Applications of Computational Frameworks in Thienopyridine Research This table is interactive and details various computational methods and their applications.

Computational Method Application Research Goal Reference
Molecular Docking Binding mode prediction Identify potential biological targets (e.g., p38α MAPK kinase) and explain structure-activity relationships. nih.gov
QSAR (Quantitative Structure-Activity Relationship) Potency prediction Develop mathematical models to correlate chemical structure with biological activity, interpreting the potency of compounds. researchgate.net
DFT (Density Functional Theory) Electronic properties, Rotational barriers Calculate HOMO-LUMO gaps for electronic materials; determine energy barriers for conformational changes. nih.govbenthamdirect.com

These in silico studies provide deep insights into the molecular mechanisms of action. For example, molecular docking simulations have been used to analyze how quinazolinones tagged with thienopyridine scaffolds fit within the active site of p38α MAPK kinase, revealing key interactions that drive inhibitory activity. nih.gov Such studies not only rationalize experimental findings but also guide the design of new derivatives with enhanced potency and selectivity. The concept of "scaffold hopping," often driven by computational methods, allows researchers to discover structurally novel compounds with similar biological activities, further highlighting the power of these predictive frameworks. bohrium.com

Investigation of Restricted Rotation Phenomena in Thienopyridine Scaffolds

The phenomenon of restricted rotation around single bonds, particularly amide C-N bonds, is a critical aspect of the conformational dynamics of many biologically active molecules, including N-acyl tetrahydrothienopyridine derivatives. benthamdirect.combenthamscience.com This restricted rotation, also known as atropisomerism, leads to the existence of distinct, slowly interconverting rotational isomers (rotamers), which can often be observed by Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netcitedrive.com

In studies of N-acyl tetrahydrothienopyridines, NMR spectra frequently reveal a doubling of signals, indicating the presence of two rotamers (typically designated as E and Z) in solution at room temperature. benthamdirect.combenthamscience.com Variable-temperature (VT) NMR experiments are employed to study the dynamics of this process. As the temperature is increased, the rate of interconversion between the rotamers increases, causing the separate signals to broaden and eventually coalesce into a single averaged signal. From this coalescence temperature, the free energy of activation (ΔG‡) for the rotational barrier can be calculated.

These experimental observations are strongly supported by Density Functional Theory (DFT) calculations. citedrive.com DFT is used to compute the energies of the ground states (the two rotamers) and the transition state for rotation, allowing for a theoretical determination of the rotational energy barrier. benthamdirect.com These computational studies, combined with NOESY NMR analysis, have confirmed that for many N-acyl tetrahydrothienopyridine derivatives, the Z-rotamer is the major form in solution. benthamscience.comcitedrive.com Understanding these rotational phenomena is crucial, as different rotamers can exhibit distinct biological activities and interactions with protein targets.

Q & A

Q. Example Protocol :

StepReagents/ConditionsYieldReference
CyclizationFormic acid, reflux (16–18 h)85%
AcetylationAcetyl chloride, base (e.g., NaH), THF, 0°C to rt~70–80%

Basic: How is this compound characterized structurally?

Answer:
Characterization involves:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm acetyl group integration (δ ~2.6 ppm for CH3_3 and ~190–200 ppm for carbonyl) .
  • HRMS : High-resolution mass spectrometry for molecular ion validation (e.g., [M+H]+^+ at m/z calculated for C9_9H7_7NOS: 178.0324) .
  • X-Ray Crystallography : Resolves bond angles/distances (e.g., monoclinic crystal system, β = 92.985°, V = 3792.5 Å3^3) .

Advanced: How can reaction yields be optimized for derivatives of this compound?

Answer:
Optimization strategies include:

  • Catalyst Screening : Testing Pd(PPh3_3)4_4 vs. Pd(OAc)2_2 for coupling efficiency .
  • Solvent/Base Selection : Using dioxane/water mixtures with K2_2CO3_3 for Suzuki reactions to enhance solubility .
  • Temperature Control : Heating to 105°C for boronic acid coupling to reduce side products .

Q. Data-Driven Example :

CatalystSolventTemp (°C)Yield
Pd(PPh3_3)4_4Toluene/EtOH/H2_2O9072%
Pd(OAc)2_2DMF10058%

Advanced: What mechanisms underlie the cytotoxicity of thieno[2,3-b]pyridine derivatives?

Answer:
Cytotoxicity is evaluated via:

  • Cell Viability Assays : MTT or SRB assays against cancer cell lines (e.g., KNS-42 glioblastoma) .
  • Mechanistic Studies : ROS generation analysis (e.g., DCFH-DA staining) and apoptosis assays (Annexin V/PI flow cytometry) .

Key Finding :
Derivatives with electron-withdrawing groups (e.g., nitro) show enhanced activity (IC50_{50} < 10 µM) due to increased DNA intercalation .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:
Discrepancies arise from:

  • Assay Variability : Differences in cell lines (e.g., HL-7702 vs. BEL7405 hepatocytes) .
  • Solubility Issues : Use of DMSO vs. ethanol for compound dissolution alters bioavailability .
  • Statistical Validation : Replicate experiments (n ≥ 3) and apply ANOVA with post-hoc tests (p < 0.05) .

Advanced: Which structural modifications enhance the compound’s bioactivity?

Answer:
Structure-activity relationship (SAR) insights:

  • Substituent Effects : 3,4-Dimethoxyphenyl groups improve cytotoxicity via hydrophobic interactions .
  • Core Modifications : Replacing sulfur with oxygen in the thieno ring reduces activity, highlighting sulfur’s role in binding .

Q. SAR Table :

SubstituentTarget (IC50_{50})Mechanism
3-Nitro7.8 µM (KNS-42)ROS induction
3-Methoxy15.2 µM (KNS-42)Cell cycle arrest

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Gloves, lab coat, and goggles .
  • First Aid : For skin contact, wash with water for 15+ minutes; seek medical attention if irritation persists .
  • Storage : In airtight containers under inert gas (N2_2) at –20°C .

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